molecular formula C10H11ClO B14397160 6-Chloro-2,3,4-trimethylbenzaldehyde CAS No. 88174-37-2

6-Chloro-2,3,4-trimethylbenzaldehyde

Cat. No.: B14397160
CAS No.: 88174-37-2
M. Wt: 182.64 g/mol
InChI Key: GTEJEULZGAXFRL-UHFFFAOYSA-N
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Description

6-Chloro-2,3,4-trimethylbenzaldehyde is an organic compound with the molecular formula C10H11ClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 6th position and three methyl groups at the 2nd, 3rd, and 4th positions. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3,4-trimethylbenzaldehyde can be achieved through several methods. One common approach involves the chlorination of 2,3,4-trimethylbenzaldehyde using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to enhance the efficiency and selectivity of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3,4-trimethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the chlorine with a methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 6-Chloro-2,3,4-trimethylbenzoic acid.

    Reduction: 6-Chloro-2,3,4-trimethylbenzyl alcohol.

    Substitution: 6-Methoxy-2,3,4-trimethylbenzaldehyde.

Scientific Research Applications

6-Chloro-2,3,4-trimethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3,4-trimethylbenzaldehyde depends on its chemical reactivity. The aldehyde group can participate in nucleophilic addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing effect of the chlorine atom, which increases the electrophilicity of the aldehyde carbon.

Comparison with Similar Compounds

Similar Compounds

    2,3,4-Trimethylbenzaldehyde: Lacks the chlorine atom, resulting in different reactivity and properties.

    6-Bromo-2,3,4-trimethylbenzaldehyde: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity due to the larger atomic size and different electronegativity of bromine.

    2,4,6-Trimethylbenzaldehyde: Similar structure but with methyl groups at different positions, affecting the compound’s steric and electronic properties.

Properties

CAS No.

88174-37-2

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

6-chloro-2,3,4-trimethylbenzaldehyde

InChI

InChI=1S/C10H11ClO/c1-6-4-10(11)9(5-12)8(3)7(6)2/h4-5H,1-3H3

InChI Key

GTEJEULZGAXFRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C=O)Cl

Origin of Product

United States

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